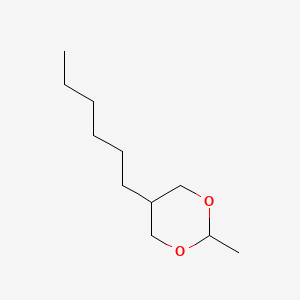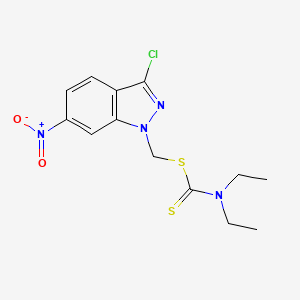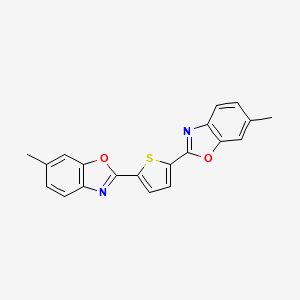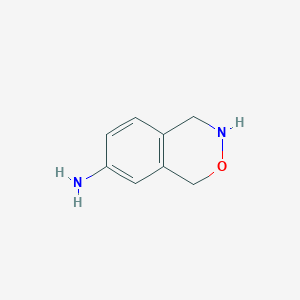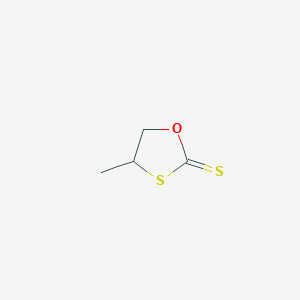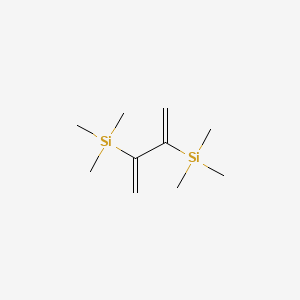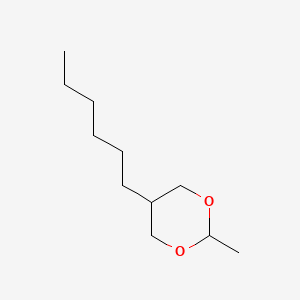
cis-5-Hexyl-2-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-5-Hexyl-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxanes, which are cyclic ethers containing two oxygen atoms in a six-membered ring. This compound is characterized by its hexyl and methyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane typically involves the acid-catalyzed acetalization of aldehydes with diols. For example, the reaction between hexanal and 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield this compound . The reaction is usually carried out at room temperature with a high selectivity towards the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: cis-5-Hexyl-2-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hexanoic acid or 2-methyl-1,3-dioxane-5-one.
Reduction: Formation of hexanol or 2-methyl-1,3-dioxane-5-ol.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-5-Hexyl-2-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying the behavior of cyclic ethers in biological systems.
Mecanismo De Acción
The mechanism of action of cis-5-Hexyl-2-methyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, where it undergoes transformation into various products. The pathways involved may include oxidation-reduction reactions, hydrolysis, and substitution reactions.
Comparación Con Compuestos Similares
cis-2-Hexyl-5-methyl-1,3-dioxane: Similar in structure but with different substituent positions.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a hexyl group.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Contains a tert-butyl group instead of a hexyl group.
Uniqueness: cis-5-Hexyl-2-methyl-1,3-dioxane is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. Its hexyl group provides hydrophobic characteristics, while the methyl group influences its reactivity and stability.
Propiedades
Número CAS |
22645-33-6 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
MKNCTCDWCSUWIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1COC(OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



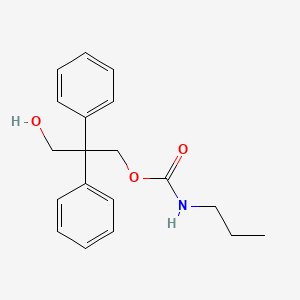

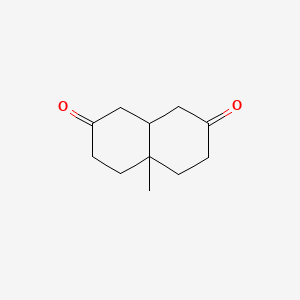
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

